![molecular formula C9H20Cl2N2 B1437270 1,4-Diazaspiro[5.5]undecane dihydrochloride CAS No. 1159822-91-9](/img/structure/B1437270.png)

1,4-Diazaspiro[5.5]undecane dihydrochloride

Description

Properties

IUPAC Name |

1,4-diazaspiro[5.5]undecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZCIJLGIPCFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661374 | |

| Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-91-9 | |

| Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane Dihydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention for their potential to improve drug-like properties.[1][2] The introduction of a spirocyclic motif can lead to improvements in potency, selectivity, and pharmacokinetic profiles by introducing conformational rigidity and novel exit vectors for substituent placement.[1] The 1,4-diazaspiro[5.5]undecane core, a privileged heterocyclic motif, serves as a valuable building block in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-diazaspiro[5.5]undecane dihydrochloride, a key intermediate for further chemical exploration.

Core Chemical and Physical Properties

1,4-Diazaspiro[5.5]undecane dihydrochloride is the hydrochloride salt of the parent spirodiamine. The presence of two basic nitrogen atoms allows for the formation of a stable, crystalline dihydrochloride salt, which often exhibits improved handling and solubility characteristics compared to the free base.

Table 1: Physicochemical Properties of 1,4-Diazaspiro[5.5]undecane and its Dihydrochloride Salt

| Property | Value | Source |

| Chemical Name | 1,4-Diazaspiro[5.5]undecane dihydrochloride | - |

| CAS Number | 1159822-91-9 | [] |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [] |

| Molecular Weight | 227.17 g/mol | [] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Purity | Typically ≥95% | [] |

| Solubility | Soluble in water and polar protic solvents | General Knowledge |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | General Knowledge |

Synthesis and Characterization

The synthesis of the 1,4-diazaspiro[5.5]undecane scaffold can be achieved through various synthetic strategies. One common approach involves a double Michael addition reaction.[4][5] A patent describes an improved two-pot process for the synthesis of the related intermediate, 1,4-diazaspiro[5.5]undecan-3-one, starting from cyclohexanone.[6]

General Synthetic Approach for 1,4-Diazaspiro[5.5]undecane

A plausible synthetic route to the 1,4-diazaspiro[5.5]undecane core is outlined below. The final step involves the formation of the dihydrochloride salt.

Caption: Generalized synthetic workflow for 1,4-diazaspiro[5.5]undecane dihydrochloride.

Experimental Protocol: Formation of the Dihydrochloride Salt (General Procedure)

This is a generalized protocol and may require optimization for specific substrates and scales.

-

Dissolution: Dissolve the free base, 1,4-diazaspiro[5.5]undecane, in a suitable anhydrous organic solvent such as diethyl ether or 1,4-dioxane.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (typically 2 equivalents) in the same solvent, or bubble anhydrous HCl gas through the solution.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be facilitated by cooling the reaction mixture.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing: Wash the isolated solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the product under vacuum to obtain the final 1,4-diazaspiro[5.5]undecane dihydrochloride.

Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of 1,4-diazaspiro[5.5]undecane dihydrochloride.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the cyclohexane and piperazine rings. The chemical shifts will be influenced by the protonation of the nitrogen atoms. |

| ¹³C NMR | Resonances for the carbon atoms of the spirocyclic system. |

| FT-IR | Characteristic N-H stretching and bending vibrations for the ammonium salts, along with C-H and C-N stretching frequencies. |

| Mass Spec. | The mass spectrum of the free base would show the molecular ion peak. ESI-MS of the salt may show the protonated molecular ion. |

Note: As of the latest search, specific, publicly available spectra for 1,4-diazaspiro[5.5]undecane dihydrochloride have not been identified.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-diazaspiro[5.5]undecane scaffold is a versatile building block for the synthesis of compounds with a wide range of biological activities. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding to biological targets.

Caption: Therapeutic areas exploring the 1,4-diazaspiro[5.5]undecane scaffold.

Neurological Disorders

The unique spirocyclic structure of 1,4-diazaspiro[5.5]undecane derivatives makes them valuable for targeting neurological disorders, particularly those involving the modulation of neurotransmitter systems.

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,4-diazaspiro[5.5]undecane scaffold have been investigated for their potential anti-inflammatory and analgesic properties. The rigid framework can be functionalized to interact with key targets in inflammatory and pain pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1,4-diazaspiro[5.5]undecane dihydrochloride. A Material Safety Data Sheet (MSDS) for a related compound, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[4]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

1,4-Diazaspiro[5.5]undecane dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its spirocyclic nature offers a unique three-dimensional framework that can be exploited to design molecules with improved pharmacological profiles. While there is a need for more comprehensive public data on the specific physicochemical and spectroscopic properties of the dihydrochloride salt, the growing interest in spirocyclic scaffolds in medicinal chemistry suggests that the importance of this and related compounds will continue to expand. Future research will likely focus on the development of efficient and stereoselective synthetic routes to functionalized 1,4-diazaspiro[5.5]undecane derivatives and the exploration of their biological activities in a wider range of therapeutic areas.

References

-

Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3433-S3441. [Link]

-

Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

-

MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diazaspiro[5.5]undecane. Retrieved from [Link]

-

Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

- Wentland, M. P., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

-

Chemical Synthesis Database. (2025). 1,4-diazaspiro[5.5]undecane-3,5-dione. Retrieved from [Link]

-

DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. Retrieved from [Link]

Sources

- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 4. arabjchem.org [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]

Synthesis and characterization of 1,4-Diazaspiro[5.5]undecane dihydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1,4-Diazaspiro[5.5]undecane as its stable dihydrochloride salt. We delve into the causal mechanisms behind the chosen synthetic strategy, provide self-validating experimental protocols, and detail the analytical workflows required to confirm the identity, purity, and structural integrity of the final product.

Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Core

Spirocyclic systems, particularly those incorporating heteroatoms, have gained significant traction in drug discovery.[1] Unlike their linear or simple cyclic counterparts, spirocycles introduce a well-defined three-dimensional geometry, enabling more precise probing of protein binding pockets. The 1,4-diazaspiro[5.5]undecane framework, which consists of two piperidine rings sharing a single carbon atom, is of particular interest. This scaffold has been successfully employed as a bioisosteric replacement for piperazine, leading to compounds with novel pharmacological profiles.[2] Derivatives have shown promise as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment, as agents for central nervous system disorders, and in the development of novel anticancer therapeutics.[3][4][5]

The preparation of this scaffold as a dihydrochloride salt is a critical step for its practical application in research. The salt form typically exhibits enhanced stability, improved handling characteristics, and increased aqueous solubility, which are crucial for biological screening and formulation development. This document serves as an authoritative guide for chemists to reliably synthesize and validate this important chemical building block.

Synthesis Pathway: A Mechanistic Approach

The synthesis of the 1,4-diazaspiro[5.5]undecane core can be achieved through various routes. A robust and efficient method involves a multi-step sequence starting from commercially available cyclohexanone. The strategy detailed here focuses on the construction of a key lactam intermediate, 1,4-diazaspiro[5.5]undecan-3-one, followed by its reduction. This pathway is advantageous due to its scalability and the use of well-understood chemical transformations.[6]

A plausible mechanism for a key step, the double Michael addition, involves the base-catalyzed activation of a methylene group, which then attacks a divinyl ketone in a cascade cyclization to form the stable spiro product.[7] This principle of forming two new C-C bonds in a controlled manner is fundamental to constructing the spirocyclic core.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from the starting material to the final dihydrochloride salt.

Caption: High-level workflow for the synthesis of 1,4-Diazaspiro[5.5]undecane Dihydrochloride.

Experimental Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecane

This protocol describes the final reduction step from the lactam intermediate and subsequent salt formation. The synthesis of the precursor, 1,4-diazaspiro[5.5]undecan-3-one, can be accomplished as described in the patent literature.[6]

Step 1: Reduction of 1,4-Diazaspiro[5.5]undecan-3-one

-

Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (4.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M) and cool the mixture to 0 °C in an ice bath.

-

Causality: LiAlH₄ is a powerful reducing agent required to reduce the amide (lactam) to an amine. The reaction is highly exothermic and reactive towards moisture, necessitating an inert atmosphere and controlled temperature.

-

-

Substrate Addition: Dissolve 1,4-diazaspiro[5.5]undecan-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Trustworthiness: This specific quenching procedure is critical for safety and for precipitating the aluminum salts as a granular solid, which simplifies filtration and improves the yield of the free base.

-

-

Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield crude 1,4-Diazaspiro[5.5]undecane as an oil or low-melting solid.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude free base in a minimal amount of methanol or diethyl ether.

-

Acidification: Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete and the solution is acidic (test with pH paper).

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum to yield 1,4-Diazaspiro[5.5]undecane dihydrochloride.

Comprehensive Characterization: A Self-Validating Analytical Workflow

Rigorous characterization is non-negotiable to ensure the synthesized compound meets the standards required for drug development. The following techniques provide orthogonal data points that, when combined, create a self-validating system to confirm the structure and purity of the target compound.

Visualizing the Characterization Strategy

Caption: Interconnected analytical techniques for comprehensive compound validation.

Expected Analytical Data

The following table summarizes the expected results from the characterization of 1,4-Diazaspiro[5.5]undecane dihydrochloride.

| Technique | Parameter | Expected Result/Observation | Purpose |

| ¹H NMR | Chemical Shift (δ) | Multiple peaks in the aliphatic region (~1.5-3.5 ppm). Broad signals for N-H protons. | Confirms proton environments and structural integrity. |

| ¹³C NMR | Chemical Shift (δ) | Signal for the spiro carbon (~60-70 ppm). Several signals in the aliphatic region (~20-50 ppm). | Confirms the carbon skeleton, including the unique spiro center. |

| FTIR | Wavenumber (cm⁻¹) | ~3200-3400 (N-H stretch, broad), ~2930 & ~2850 (C-H stretch), ~1100 (C-N stretch).[8][9] | Identification of key functional groups. |

| Mass Spec. (ESI+) | m/z | Expected [M+H]⁺ for the free base (C₉H₁₈N₂) at ~155.15.[10] | Confirms the molecular weight of the parent molecule. |

| Melting Point | Temperature (°C) | A sharp, defined melting point. | Indicator of high purity. |

| Elemental Analysis | % Composition | Calculated for C₉H₂₀Cl₂N₂: C, 47.17%; H, 8.80%; N, 12.22%. Found values should be within ±0.4%. | Verifies the empirical formula and salt stoichiometry. |

Protocols for Key Characterization Techniques

1. NMR Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expertise & Interpretation: The ¹H NMR spectrum is expected to show complex splitting patterns due to the rigid chair-like conformations of the piperidine rings. Protons on the same carbon can become diastereotopic, leading to more complex signals than simple triplets or quartets.[11] The broadness of the N-H signals is due to exchange and quadrupole effects. The ¹³C spectrum is simpler and should clearly show the number of unique carbon environments.

2. FTIR Spectroscopy

-

Protocol: Prepare a sample pellet by grinding a small amount of the compound with dry, infrared-grade potassium bromide (KBr) and pressing it into a thin disk.[9] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Expertise & Interpretation: The most informative region is the N-H stretching band, which will be broad for the ammonium salt. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete reduction of the lactam precursor.

3. High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile/water. Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Expertise & Interpretation: HRMS provides a highly accurate mass measurement, allowing for unambiguous confirmation of the molecular formula of the protonated free base [M+H]⁺. The measured mass should match the theoretical mass to within 5 ppm.[10]

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of 1,4-Diazaspiro[5.5]undecane dihydrochloride, a valuable building block for drug discovery. By understanding the rationale behind each synthetic step and employing a multi-faceted analytical approach, researchers can confidently produce and validate this compound to the high standards required for scientific integrity and downstream applications. The methodologies described herein are designed to be self-validating, ensuring that the final product is structurally correct and of high purity, ready for its deployment in the exploration of new chemical and biological frontiers.

References

-

Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

-

Husbands, S. M., & Lelong, C. (2006). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

-

Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

- Bautista, O., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

-

PubChem. (n.d.). 1,4-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

-

Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

-

Cabrera-Pérez, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. [Link]

-

Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

-

Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. [Link]

-

Sheng, J., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

-

Begum, N., et al. (2016). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[10][10]undecane-3-oxo (or thioxo)-1,5,9-triones. ResearchGate. [Link]

-

Youn, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

-

Argüello-DaSilva, A., et al. (2001). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Chilean Chemical Society. [Link]

-

Palko, R., & Remko, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. arabjchem.org [arabjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. 1,4-Diazaspiro[5.5]undecane | C9H18N2 | CID 10630733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

1,4-Diazaspiro[5.5]undecane dihydrochloride CAS number and structure

An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane Dihydrochloride for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique three-dimensional chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged" structures due to their conformational rigidity and ability to project substituents in well-defined vectors. Among these, the 1,4-diazaspiro[5.5]undecane core is a particularly valuable building block. This guide provides a comprehensive technical overview of its dihydrochloride salt, a stable and readily handled form, for professionals engaged in research, discovery, and pharmaceutical development. We will delve into its fundamental properties, synthetic considerations, therapeutic potential, and essential handling protocols, grounded in authoritative scientific data.

Part 1: Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical characteristics is the foundation of all subsequent research and development.

Chemical Identity

-

Systematic Name: 1,4-diazaspiro[5.5]undecane;dihydrochloride[]

-

CAS Number: 1159822-91-9[][2]

-

Common Synonyms: 1,4-Diazaspiro[5.5]undecanedihydrochloride, 1,4-Diaza-spiro[5.5]undecane dihydrochloride, 1,4-Diaza-spiro[5.5]undecane2HCl[]

The corresponding free base, 1,4-Diazaspiro[5.5]undecane, has a distinct CAS number (180-76-7) and different physical properties[3]. The dihydrochloride salt form is often preferred in laboratory settings for its enhanced stability and solubility in polar solvents.

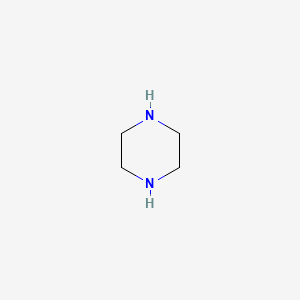

Structural Information

The structure features a cyclohexane ring and a piperazine ring fused at a single quaternary carbon atom. The dihydrochloride salt form indicates that the two nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

Caption: 2D Structure of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Physicochemical Data

A summary of key quantitative data is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [] |

| Molecular Weight | 227.17 g/mol | [] |

| SMILES | C1CCC2(CC1)CNCCN2.Cl.Cl | [] |

| InChI | InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H | [] |

| InChIKey | IJZCIJLGIPCFTE-UHFFFAOYSA-N | [] |

| Purity (Typical) | ≥95% | [] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of diazaspirocycles is a field of active research, driven by their utility in drug discovery. While specific, detailed protocols for 1,4-Diazaspiro[5.5]undecane dihydrochloride are proprietary, we can analyze general and patented strategies for related structures to understand the underlying chemical logic.

Rationale for Spirocyclic Scaffolds in Synthesis

The decision to incorporate a spirocyclic scaffold is a strategic one in molecular design. Unlike simple fused or linear systems, the spiro-junction introduces a rigid, three-dimensional topology. This conformational constraint is highly desirable as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The diazaspiro[5.5]undecane core, specifically, offers two nitrogen atoms that can serve as hydrogen bond acceptors or donors (when protonated), providing crucial anchor points for molecular recognition.

General Synthetic Strategies

The construction of the diazaspiro[5.5]undecane core often involves multi-step sequences. A common approach for related structures involves building the heterocyclic portion onto a pre-existing carbocyclic ring.

-

Double Michael Addition: One efficient methodology for creating related diazaspiro[5.5]undecane derivatives involves a cascade cyclization via a [5+1] double Michael addition reaction.[4][5] In this strategy, an active methylene compound like N,N-dimethylbarbituric acid reacts with a divinylketone in the presence of a base, leading to the formation of the spirocyclic system in high yields.[5] This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

-

Multi-step Synthesis from Cyclohexanone: A patented process for the synthesis of a key intermediate, 1,4-diazaspiro[5.5]undecan-3-one, provides a clear example of a robust, scalable route.[6] The process begins with commercially available cyclohexanone and proceeds through several intermediates, demonstrating a logical pathway to construct the final spirocycle.[6]

The workflow below illustrates a generalized, conceptual pathway inspired by such multi-step syntheses.

Caption: Generalized workflow for the synthesis of the diazaspiro core.

Part 3: Applications in Drug Discovery and Development

The true value of 1,4-Diazaspiro[5.5]undecane dihydrochloride lies in its application as a versatile building block for creating novel chemical entities with therapeutic potential.

Role as a Key Intermediate

This compound is primarily utilized in the field of organic synthesis as a key intermediate for producing a wide range of more complex pharmaceutical compounds.[7] Its two distinct nitrogen atoms allow for selective functionalization, enabling chemists to append various pharmacophores and tune the properties of the final molecule.

Therapeutic Potential of the Diazaspiro[5.5]undecane Core

The unique spirocyclic structure has been leveraged in the development of drugs targeting several disease areas.

-

Neurological Disorders: The scaffold is considered valuable for developing drugs that target neurological disorders, particularly those involving the modulation of neurotransmitter systems.[7][8] The rigid structure can help in achieving the precise orientation of functional groups required for specific receptor interactions.

-

Anti-inflammatory and Analgesic Properties: It is also employed in the synthesis of compounds with potential anti-inflammatory and analgesic effects.[7][8]

-

Broader Bioactivities: A comprehensive review of the isomeric 1,9-diazaspiro[5.5]undecane scaffold highlights its broad utility in developing treatments for obesity, pain, psychotic disorders, and cardiovascular diseases.[9] This underscores the therapeutic promise of the general diazaspiro[5.5]undecane framework.

-

Enzyme Inhibition: In a related example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them promising drug candidates for treating chronic kidney diseases.[10] This demonstrates the scaffold's ability to serve as a platform for potent and selective enzyme inhibitors.

Caption: Logical relationship between scaffold properties and applications.

Part 4: Handling, Storage, and Safety Protocol

Disclaimer: This information is based on data for structurally related compounds and general laboratory best practices. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

General Handling Precautions

Based on safety data for a related compound, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, this class of chemicals should be handled with care.[11]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[11]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

-

Container: Store in a tightly-closed container when not in use.[11]

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7][11]

Step-by-Step Laboratory Handling Protocol

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, eye protection).

-

Dispensing: Retrieve the container from its storage location. Place it inside the fume hood before opening. Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.

-

In Case of Accidental Contact:

-

Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[11]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

-

Spill Containment: In case of a small spill, prevent further spread. Carefully sweep or vacuum up the inert material and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[11]

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. This should be done via an approved waste disposal plant.[11]

Conclusion

1,4-Diazaspiro[5.5]undecane dihydrochloride is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its inherent structural rigidity, well-defined three-dimensional architecture, and versatile nitrogen functionality make it a highly attractive scaffold for the design of next-generation therapeutics. From neurological disorders to chronic kidney disease, the core structure has demonstrated its potential across a diverse range of biological targets. By understanding its properties, synthetic logic, and proper handling, researchers can effectively leverage this valuable building block to accelerate innovation in drug discovery and development.

References

-

1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. MySkinRecipes. [Link]

-

1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. PubChemLite. [Link]

-

1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. MySkinRecipes. [Link]

- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

-

Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

-

1,4-Diazaspiro[5.5]undecane. PubChem. [Link]

-

Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

-

Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

-

Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

-

Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central (PMC). [Link]

-

1,4-Diazaspiro[4.5]decane. PubChem. [Link]

-

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

Sources

- 2. 1159822-91-9|1,4-Diazaspiro[5.5]undecane dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 1,4-Diazaspiro[5.5]undecane | C9H18N2 | CID 10630733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]

- 7. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]

- 8. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]

- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 1,4-Diazaspiro[5.5]undecane dihydrochloride. Due to a lack of publicly available experimental spectra for this specific salt, this document synthesizes information from published data on close derivatives and foundational spectroscopic principles to offer a robust predictive characterization. This approach ensures a scientifically grounded resource for researchers working with this and structurally related compounds.

Molecular Structure and Its Spectroscopic Implications

1,4-Diazaspiro[5.5]undecane features a unique spirocyclic system where a cyclohexane ring and a piperazine ring share a single quaternary carbon atom. This rigid, three-dimensional structure dictates a complex and informative spectroscopic fingerprint. The dihydrochloride salt form, with protonated nitrogen atoms, further influences the electronic environment and, consequently, the spectral output.

Molecular Formula: C₉H₂₀Cl₂N₂ Molecular Weight: 227.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1,4-Diazaspiro[5.5]undecane dihydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the rigid chair conformations of the six-membered rings and the diastereotopic nature of the methylene protons. The protonation of the nitrogen atoms in the dihydrochloride salt will lead to a general downfield shift of adjacent protons compared to the free base.

Key Predicted Resonances:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Cyclohexane Ring (C6-C10) | 1.5 - 1.8 | Multiplet | A complex multiplet arising from the overlapping signals of the axial and equatorial protons of the cyclohexane ring. |

| Piperazine Ring (C2, C3, C5) | 3.0 - 3.5 | Multiplets | Protons on the carbons adjacent to the protonated nitrogen atoms will be significantly deshielded and are expected to appear as distinct multiplets. The geminal and vicinal couplings will result in complex splitting patterns. |

| N-H Protons | Broad singlet | Broad Singlet | The protons on the positively charged nitrogen atoms are expected to be exchangeable, leading to a broad signal. Its chemical shift can be highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be simpler than the ¹H spectrum and will be crucial for confirming the carbon framework. The number of unique carbon signals will reflect the symmetry of the molecule.

Key Predicted Resonances:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Spiro Carbon (C5) | ~60 - 70 | The quaternary spiro carbon is expected to be in this region. |

| Piperazine Ring (C2, C3, C6) | ~40 - 50 | Carbons adjacent to the protonated nitrogen atoms will be deshielded. |

| Cyclohexane Ring (C7, C8, C9, C10, C11) | ~20 - 40 | The carbons of the cyclohexane ring are expected in the aliphatic region. |

The workflow for NMR analysis is a critical, multi-step process.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1,4-Diazaspiro[5.5]undecane dihydrochloride, the key vibrational bands will be associated with the N-H bonds of the ammonium groups and the C-H and C-N bonds of the aliphatic rings.

Key Predicted IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 2800 | Strong, Broad | Characteristic of ammonium salts. This broad absorption is due to hydrogen bonding. |

| C-H Stretch (aliphatic) | 2950 - 2850 | Strong | Arising from the methylene groups of the cyclohexane and piperazine rings. |

| N-H Bend | 1600 - 1500 | Medium | A characteristic bending vibration for ammonium ions. |

| C-N Stretch | 1250 - 1020 | Medium | Associated with the stretching vibrations of the carbon-nitrogen bonds in the piperazine ring. |

The process of acquiring an IR spectrum is outlined below.

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining insights into the structure. For 1,4-Diazaspiro[5.5]undecane dihydrochloride, electrospray ionization (ESI) would be the most suitable technique.

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: The most abundant ion is expected to be the protonated free base at m/z 155.16.

-

[M+2H]²⁺: A doubly charged ion at m/z 78.08 might also be observed.

-

Fragmentation: The fragmentation pattern would likely involve the cleavage of the piperazine and cyclohexane rings. Common fragmentation pathways would include the loss of ethyleneimine and cyclohexene fragments.

The logical flow for a mass spectrometry experiment is depicted here.

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

References

- While no direct references for the complete spectroscopic data of 1,4-Diazaspiro[5.5]undecane dihydrochloride were found, the principles and data for related compounds are based on general knowledge from standard organic chemistry and spectroscopy textbooks, and chemical databases such as PubChem.

An In-depth Technical Guide to the Solubility of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine salt with significant potential in pharmaceutical development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of salt solubility with established, rigorous methodologies for its empirical determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to inform formulation, preclinical, and clinical development strategies. The guide offers a theoretical framework for predicting solubility and a detailed, field-proven experimental protocol for its precise measurement.

Introduction: The Significance of Spirocyclic Scaffolds and Solubility in Drug Development

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry.[1][2][3] Their rigid, three-dimensional architecture offers a distinct advantage over planar aromatic structures, providing a larger surface area for interaction with biological targets.[1] This unique topology can lead to enhanced selectivity and novel pharmacological profiles, making spirocyclic scaffolds, such as that in 1,4-Diazaspiro[5.5]undecane, attractive for drug discovery programs targeting a range of therapeutic areas.[2][4]

1,4-Diazaspiro[5.5]undecane dihydrochloride is the salt form of a diamine base. The conversion of a basic drug into a salt is a common strategy in pharmaceutical development to enhance properties like solubility and stability.[5] Solubility, in particular, is a critical determinant of a drug's bioavailability and therapeutic efficacy.[6][7] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and potentially compromising clinical outcomes.[8] Therefore, a thorough understanding of the solubility of 1,4-Diazaspiro[5.5]undecane dihydrochloride across a range of physiologically and pharmaceutically relevant solvents is paramount.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a robust, step-by-step methodology for its experimental determination.

Theoretical Solubility Profile of 1,4-Diazaspiro[5.5]undecane Dihydrochloride

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As the dihydrochloride salt of a diamine, 1,4-Diazaspiro[5.5]undecane dihydrochloride is an ionic compound and is, therefore, highly polar.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents. The ionic nature of the dihydrochloride salt will allow for strong ion-dipole interactions with the polar solvent molecules. In aqueous media, the solubility is expected to be pH-dependent, a characteristic feature of salts of weak bases.[9] At lower pH values, the common ion effect from the excess chloride ions may slightly decrease solubility.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents due to their high polarity, which can effectively solvate the ionic salt.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The non-polar nature of these solvents cannot overcome the strong ionic lattice energy of the salt.

The relationship between the structure of 1,4-Diazaspiro[5.5]undecane dihydrochloride and its expected solubility in different solvent classes is visualized in the diagram below.

Caption: Predicted solubility based on molecular polarity.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[11][12] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

The following protocol is a comprehensive synthesis of best practices recommended by regulatory bodies and industry experts for determining the solubility of pharmaceutical compounds.[11][13][14][15][16][17][18][19]

Materials and Equipment

-

1,4-Diazaspiro[5.5]undecane dihydrochloride (solid powder)

-

Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, DMSO, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram

The overall workflow for the shake-flask solubility determination is illustrated below.

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Test Samples

-

Accurately weigh an amount of 1,4-Diazaspiro[5.5]undecane dihydrochloride that is in excess of its expected solubility into a glass vial. A preliminary test with a small amount of solvent can help estimate the required excess.

-

Using a calibrated pipette, add a precise volume of the chosen solvent to the vial.

-

Prepare at least three replicate samples for each solvent to ensure the reproducibility of the results.[18]

Causality: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.[12] Preparing replicates is crucial for statistical validity.

Step 2: Equilibration

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C for general solubility or 37°C for physiological relevance).[12][17]

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[12][13] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating dissolution. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time allows the system to reach a thermodynamic steady state.

Step 3: Separation of Solid and Liquid Phases

-

Once equilibration is complete, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

Causality: Centrifugation provides a clear separation of the saturated supernatant from the excess solid, which is essential for accurate sampling.

Step 4: Sample Analysis

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Discard the first few drops to avoid any potential adsorption of the compound onto the filter membrane.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 1,4-Diazaspiro[5.5]undecane dihydrochloride is required for accurate quantification.

Causality: Filtration is a critical step to ensure that no solid particles are included in the sample for analysis, as this would lead to an overestimation of solubility.[12] A validated analytical method like HPLC provides the necessary sensitivity and specificity for accurate concentration measurement.

Step 5: Data Reporting

-

Calculate the solubility in units such as mg/mL or µg/mL.

-

For aqueous solutions, measure and report the pH of the final saturated solution, as it may differ from the initial pH of the buffer.[18]

-

Present the results in a clear and organized manner, including the mean solubility and standard deviation for the replicates in each solvent.

Data Presentation

The experimentally determined solubility data should be summarized in a table for easy comparison.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | 37 | [Insert Data] | [Insert Data] |

| pH 1.2 Buffer | 37 | [Insert Data] | [Insert Data] |

| pH 4.5 Buffer | 37 | [Insert Data] | [Insert Data] |

| pH 6.8 Buffer | 37 | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| DMSO | 25 | [Insert Data] | [Insert Data] |

| Hexane | 25 | [Insert Data] | [Insert Data] |

Conclusion

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Springer. (2025). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

-

MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

IntechOpen. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Mario Barbatti. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

-

Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]

-

ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]

- Google Patents. (n.d.). Diamines and salts thereof.

-

National Institutes of Health. (n.d.). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. Pharmacopeia. (2012). 5364 Description and Solubility / Reference Tables. Retrieved from [Link]

Sources

- 1. Spiro Compounds [chemenu.com]

- 2. researchgate.net [researchgate.net]

- 3. Spiro compound - Wikipedia [en.wikipedia.org]

- 4. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. evotec.com [evotec.com]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scribd.com [scribd.com]

- 13. enamine.net [enamine.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. who.int [who.int]

- 19. ema.europa.eu [ema.europa.eu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Spirocyclic Diamines

Introduction: Beyond Flatland—The Rise of Three-Dimensional Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved therapeutic properties is perpetual. For decades, drug discovery was dominated by "flat," aromatic, sp2-hybridized carbocyclic and heterocyclic scaffolds. However, the limitations of this planar chemical space—often associated with poor solubility, metabolic instability, and off-target effects—prompted a strategic shift. This evolution, famously termed the "escape from flatland," championed the integration of three-dimensional, sp3-rich scaffolds to enhance the drug-like properties of new chemical entities.[1][2]

At the forefront of this movement are spirocyclic compounds, molecules defined by two rings sharing a single common atom, the spirocenter. Their inherent rigidity and complex three-dimensional topology offer medicinal chemists a powerful tool to precisely orient functional groups in space, thereby optimizing interactions with biological targets.[3][4] This guide focuses specifically on a burgeoning subclass: spirocyclic diamines . These scaffolds, which embed two nitrogen atoms within a spirocyclic framework, have emerged as exceptionally valuable bioisosteres and structural motifs, enabling the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][4] This document provides a technical overview of their discovery, the evolution of their synthesis, and their strategic application in modern drug development.

A Nascent History: From Obscurity to Strategic Importance

While the concept of spirocycles has been established for over a century, and early spirocyclic drugs like the antifungal Griseofulvin were approved as far back as 1959, the specific exploration of spirocyclic diamines is a more recent phenomenon.[1] The initial landscape of drug discovery contained few examples. However, the increasing recognition of their unique structural advantages has sparked a boom in their investigation over the last two decades.[1]

A pivotal realization was that a vast portion of the chemical space occupied by these molecules remained uncharted. A 2025 study by the Reymond group systematically investigated the potential of spirocycles with ring sizes from four to eight, each containing a primary or secondary amine.[5][6] Their analysis revealed that of 391 potential spirocyclic diamine scaffolds, a staggering 285 were not listed in the PubChem database, highlighting them as potentially novel chemical entities.[5][6] This work underscored that the field is not just one of historical rediscovery but of active, ongoing exploration. The study further exemplified the potential of this untapped space by synthesizing several novel scaffolds and identifying a chiral spirocyclic diamine as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (mAChR), a key target for neurological disorders.[5][6]

The Synthetic Challenge: Forging the Spirocyclic Core

The construction of the sterically demanding spirocyclic diamine framework requires sophisticated and robust synthetic strategies. The evolution of these methods from classical multi-step sequences to elegant, complexity-generating cascade reactions has been critical to unlocking their potential for drug discovery.

Key Synthetic Strategies

-

Dearomatizing Intramolecular Diamination of Phenols: A powerful, modern approach for rapidly building molecular complexity is through dearomatization reactions. A notable example involves the oxidative cyclization of phenols bearing a pendant urea group.[7][8] This transformation, often mediated by a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA), generates a spirocyclic dienone intermediate. The second nitrogen of the urea then participates in a subsequent intramolecular aza-Michael addition, creating a complex spirotricyclic system containing a synthetically valuable, embedded syn-1,2-diamine motif in a single, stereocontrolled operation.[7][8][9]

-

Reductive Amination Routes: For constructing simpler diazaspiroalkanes, such as 2,6-diazaspiro[3.3]heptanes, reductive amination serves as a practical and scalable method.[10] This strategy typically begins with a bifunctional precursor, such as an aldehyde-containing azetidine. Reductive amination with a primary amine or aniline, followed by an intramolecular cyclization, efficiently yields the desired spirocyclic diamine core. This method is particularly amenable to library synthesis for exploring structure-activity relationships (SAR).[10]

-

Sequential Ring Closure: A fundamental approach involves the stepwise construction of the two rings. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved by the sequential ring closure of 1,3-bis-electrophiles with appropriate 1,1-C- or 1,1-N-bis-nucleophiles.[11] This methodical approach allows for precise control over the substitution pattern of the final scaffold.

Visualizing a Complexity-Generating Cascade

The following diagram illustrates the dearomatizing diamination of a phenol, a strategy that rapidly generates a complex, drug-like scaffold from a simple starting material.

Caption: One-pot synthesis of a spirocyclic 1,2-diamine via dearomatization.

Exemplary Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes

This protocol is adapted from a general, scalable method for synthesizing functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination.[10]

Step 1: Reductive Amination

-

To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired primary amine or aniline (1.0 eq) and acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) to the stirred solution.

-

Heat the reaction mixture in a sealed tube at 70 °C for 2-4 hours.

-

Allow the reaction to cool to room temperature.

-

Filter the mixture to remove the potassium chloride byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2,6-diazaspiro[3.3]heptane product.

Strategic Applications in Drug Discovery

The true value of spirocyclic diamines lies in their ability to solve critical challenges in drug design. Their rigid three-dimensional structure is not merely a novelty but a functional tool for enhancing molecular properties.

The Rationale: Why Choose a Spirocyclic Diamine?

-

Conformational Restriction and Pre-organization: The spirocyclic core locks the conformation of the molecule. This rigidity reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity. It allows for the precise and predictable orientation of pharmacophoric elements.[4]

-

Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds generally increases aqueous solubility, decreases lipophilicity, and improves metabolic stability when compared to their flat aromatic counterparts.[2][4] This translates to better ADME (Administration, Distribution, Metabolism, and Excretion) profiles in vivo.

-

Novelty and Intellectual Property: As many spirocyclic diamine scaffolds are novel, their use provides access to new, unexplored chemical space and offers opportunities for securing new intellectual property.[5][6]

-

Bioisosteric Replacement: Spirocyclic diamines are excellent bioisosteres for more common, flexible motifs. For instance, a 2,6-diazaspiro[3.3]heptane can serve as a conformationally restricted analogue of piperazine, a ubiquitous fragment in CNS-active drugs. This replacement can fine-tune selectivity and reduce off-target effects.[4] Similarly, spiro[3.3]heptane-1,6-diamines have been shown to be effective surrogates for 1,3- and 1,4-disubstituted cyclohexanes.[12]

Visualizing Bioisosterism

The diagram below illustrates how a rigid spirocyclic diamine can mimic the spatial arrangement of a more flexible, traditional scaffold like piperazine.

Caption: A spirocyclic diamine as a rigid bioisostere for piperazine.

Case Studies in Drug Development

| Therapeutic Area | Parent/Precursor Scaffold | Spirocyclic Diamine Analogue | Key Improvement & Rationale | Reference |

| Oncology (PARP Inhibitors) | Olaparib (contains piperazine) | Diazaspiro[3.3]heptane analogue | Replacement of the flexible piperazine with the rigid spirocycle altered interactions with the PARP protein family, leading to higher selectivity for PARP-1 and reduced DNA damage, indicating lower cytotoxicity. | [4] |

| Malaria | Flexible piperidine linker in Quisinostat | Spirocyclic pyrolidino-azetidine | The spirocyclic scaffold refined the selectivity profile, increasing activity against the parasite's histone deacetylase (PfHDAC) while reducing inhibition of human HDACs, thereby lowering host toxicity. | [4] |

| Neuroscience (Dopamine Receptors) | N/A (de novo design) | Arylated diazaspiro[3.3]alkane core | The defined spatial orientation of substituents on the rigid spiro-diamine core was essential for achieving a remarkable 900-fold selectivity for the D₃ receptor over the highly homologous D₂ receptor. | [4] |

Structure-Activity Relationships (SAR): A Game of Angles and Distances

The biological activity of diamines is often critically dependent on the distance and relative orientation of the two nitrogen atoms.[13] Spirocyclic scaffolds provide an ideal platform to systematically probe this relationship.

-

Stereochemistry is Key: The presence of multiple stereocenters allows for the synthesis of distinct stereoisomers, which can exhibit profoundly different biological activities. As seen with the M4 mAChR inhibitor, a single enantiomer was responsible for the observed micromolar activity, demonstrating the importance of precise stereochemical control.[5][14]

-

Vectorial Control: The rigid framework dictates the exit vectors for substituents placed on the nitrogen atoms. By selecting different spirocyclic cores (e.g., spiro[3.3]heptane vs. spiro[4.5]decane), chemists can modulate the angles and distances between key binding groups, providing a powerful method for SAR optimization.[15]

Future Outlook: An Expanding Universe

The exploration of spirocyclic diamines is far from complete. The convergence of innovative synthetic methodologies, which grant access to previously unattainable scaffolds, and the use of computational tools to navigate vast virtual libraries of these compounds, promises to accelerate discovery.[5][6] As medicinal chemistry continues its trajectory away from "flatland," spirocyclic diamines are poised to become increasingly integral components in the design of safer, more effective medicines. Their unique blend of structural novelty, conformational rigidity, and favorable physicochemical properties ensures they will remain a fertile ground for innovation for years to come.

References

-

Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

-

Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern. [Link]

-

Geronikaki, A., & Pitta, E. (2018). Spiro Compounds: A Brief History. ResearchGate. [Link]

-

Feron, L., & Dilly, S. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

-

Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

-

Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

-

Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Journal of Fluorine Chemistry. [Link]

-

Hayashi, Y., & Umemoto, K. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]

-

Hamza, D., & Horton, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

-

Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Bioactivity of spirocyclic diamine scaffolds. ResearchGate. [Link]

-

Aimon, A., Dow, M. J., Hanby, A. R., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

-

Unknown Authors. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

-

Radchenko, D. S., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

-

Singh, K., et al. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Medicinal Chemistry Letters. [Link]

-

Radchenko, D. S., et al. (2015). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters. [Link]

-

Unknown Authors. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

-

Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

- Reiffenrath, V., et al. (2006). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane.

-

Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives. ResearchGate. [Link]

-

Aimon, A., Dow, M. J., Hanby, A. R., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

-

Hyvönen, M. T., et al. (1999). Structural and functional relationship among diamines in terms of inhibition of cell growth. The FEBS Journal. [Link]

-

Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews. [Link]

-

Aimon, A., Dow, M. J., Hanby, A. R., et al. (2023). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. [Link]

Sources

- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural and functional relationship among diamines in terms of inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 1,4-Diazaspiro[5.5]undecane Derivatives

Abstract

The 1,4-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple, diverse biological targets and serve as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives. We delve into the significant anticancer, analgesic, and renal-protective properties exhibited by various analogues, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this promising heterocyclic system.

Introduction: The Significance of the Spirocyclic Scaffold

Nitrogen-containing spiro-heterocycles are pivotal structural motifs found in numerous natural products and synthetic compounds, displaying a wide array of pharmacological and biological effects.[1][2] Among these, the 1,4-diazaspiro[5.5]undecane core, which features two piperidine rings spiro-fused at a common carbon atom, has garnered substantial attention. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets and often leading to enhanced potency and selectivity. This guide explores the burgeoning field of 1,4-diazaspiro[5.5]undecane derivatives, highlighting their journey from synthetic novelty to promising drug candidates. These compounds are key intermediates in the synthesis of pharmaceuticals aimed at treating disorders related to abnormal cellular proliferation.[3][4]

Synthetic Strategies: Building the Core

The synthesis of the 1,4-diazaspiro[5.5]undecane core and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution patterns and overall efficiency.

Cascade Cyclization via Double Michael Addition

A highly efficient method involves the cascade cyclization through a [5+1] double Michael addition reaction. This approach typically uses derivatives of barbituric or thiobarbituric acid and divinylketones. The reaction proceeds smoothly, often at ambient temperatures in the presence of a mild base, to furnish the desired diazaspiro[5.5]undecane derivatives in excellent yields.[2] This protocol is valued for its operational simplicity and ability to generate complex structures from readily available starting materials.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave-assisted synthesis has been successfully employed. This technique significantly reduces reaction times while increasing product yields (78-92%).[1] For instance, the condensation of N,N-dimethyl barbituric acid with penta-1,4-diene-3-one derivatives is effectively accelerated under microwave irradiation, making it a preferred method for rapid library synthesis.[1]

Multi-step Synthesis from Cyclohexanone